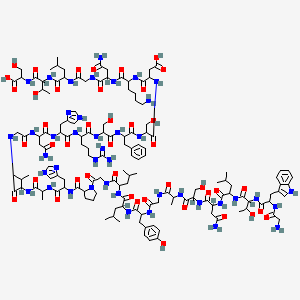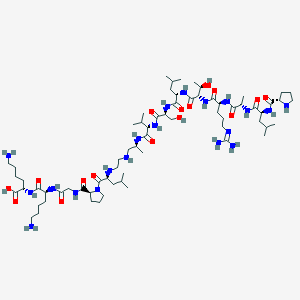
Ytterbium(III)sulfate
Overview
Description
Ytterbium(III)sulfate is a useful research compound. Its molecular formula is H6O12S3Yb2 and its molecular weight is 640.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ytterbium(III)sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ytterbium(III)sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Geochemistry : Ytterbium(III) complexes, such as Ytterbium oxalate, play a significant role in geochemistry, particularly in the transport of rare earth elements in near-surface waters and sedimentary basin fluids. These complexes may also be relevant for engineering applications in nuclear waste management (Gammons & Wood, 2000).
Analytical Chemistry : Ytterbium(III) has been used as a reagent for determining sulfite in white wine samples. Its use as an analytical reagent is advantageous due to its low toxicity and efficiency in forming complexes for spectroscopic analysis (Rodríguez-Díaz, Aguilar-Caballos, & Gómez-Hens, 2004).
Extraction and Separation : The extraction and stripping of Ytterbium(III) from sulfuric acid media using various agents have been studied for potential applications in materials processing and recycling. These studies are crucial for understanding the thermodynamics and kinetics of Ytterbium(III) extraction processes (Weiwei et al., 2006).
Ion Flotation and Removal : Ytterbium(III) cations have been studied in ion flotation processes, particularly for removal from diluted aqueous solutions, which is significant for environmental remediation and resource recovery (Lobacheva, Dzhevaga, & Danilov, 2016).
Biochemistry and Medicine : Some ytterbium(III) complexes have been synthesized and characterized for potential applications in biochemistry and medicine, such as DNA binding and antioxidation studies, indicating their potential in therapeutic and diagnostic applications (Wu et al., 2015).
Sensor Technology : Ytterbium(III)-based sensors have been developed for detecting specific ions or molecules, showcasing its utility in analytical and diagnostic applications (Ganjali et al., 2005).
Catalysis : Ytterbium(III) triflate has been used as a catalyst in organic synthesis, particularly in the formation of heterocycles, demonstrating its utility in chemical manufacturing (Sakhuja et al., 2016).
Cancer Research : Certain ytterbium(III) complexes have shown potential in cancer research, particularly in inducing apoptosis in cancer cells and acting as anti-cancer agents (Kwong et al., 2013).
Material Science : Ytterbium has been investigated in the context of material science, particularly in the study of structural and electronic transitions under high pressure, which is relevant for understanding its physical properties (Chesnut & Vohra, 1999).
properties
IUPAC Name |
sulfuric acid;ytterbium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Yb/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSAVKCEHVNUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Yb].[Yb] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6O12S3Yb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ytterbium(III)sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propan-2-yl 4-methyl-8-[[3-(3-methyl-4-prop-2-enoxy-phenyl)-1-phenyl-pyrazol-4-yl]methylidene]-2-(4-methylsulfanylphenyl)-9-oxo-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate](/img/structure/B8083109.png)
![(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B8083113.png)
![2-[[(2S,4R)-4-hydroxypyrrolidin-1-ium-2-carbonyl]amino]acetate](/img/structure/B8083129.png)




![(2e)-3-{3-[3,5-Bis(Trifluoromethyl)phenyl]-1h-1,2,4-Triazol-1-Yl}-1-(3,3-Difluoroazetidin-1-Yl)prop-2-En-1-One](/img/structure/B8083163.png)

![[(7S,8R,26S,28S,29S)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B8083174.png)



